Engineered Band Gap Reduction vs. IRMOF-1 and IRMOF-10 for Enhanced Semiconducting Behavior
The incorporation of the pyrene-2,7-dicarboxylate linker into Zn-IRMOF-14 results in a calculated band gap of ca. 2.5 eV, which is significantly narrower than that of isoreticular MOFs constructed from simpler aromatic linkers [1]. This directly contrasts with IRMOF-1 (benzene-1,4-dicarboxylate linker, ca. 3.5 eV) and IRMOF-10 (biphenyl-4,4′-dicarboxylate linker, ca. 3.0 eV) [1]. The 0.5–1.0 eV reduction demonstrates the superior ability of the pyrene-2,7-dicarboxylate linker to tune the electronic structure towards improved semiconducting properties.
| Evidence Dimension | Calculated Band Gap (eV) |
|---|---|
| Target Compound Data | ca. 2.5 eV (Zn-IRMOF-14) |
| Comparator Or Baseline | IRMOF-1: ca. 3.5 eV; IRMOF-10: ca. 3.0 eV |
| Quantified Difference | 0.5–1.0 eV reduction vs. IRMOF-10 and IRMOF-1 respectively |
| Conditions | DFT calculations using PBE functional; M-IRMOF-14 series vs. M-IRMOF-1 and M-IRMOF-10 |
Why This Matters
A narrower band gap is essential for applications requiring visible-light absorption or semiconducting behavior, giving IRMOF-14 a clear advantage for photocatalysis and organic electronics over its wider-gap counterparts.
- [1] Hendon, C. H., Tiana, D., Fontecave, M., Sanchez, C., D'arras, L., Sassoye, C., ... & Walsh, A. (2012). Properties of IRMOF-14 and its analogues M-IRMOF-14 (M = Cd, alkaline earth metals): electronic structure, structural stability, chemical bonding, and optical properties. Physical Chemistry Chemical Physics, 14(14), 4713-4723. View Source
